molecular formula C8H14N4O2S B13217581 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

Cat. No.: B13217581
M. Wt: 230.29 g/mol
InChI Key: QUSUQMMEXJVTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-methyl-1,2,4-triazole moiety via a sulfonyl (-SO₂-) group. Its hydrochloride salt (CAS 1820664-93-4) has a molecular formula of C₈H₁₅ClN₄O₂S and a molecular weight of 266.75 g/mol .

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine

InChI

InChI=1S/C8H14N4O2S/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3

InChI Key

QUSUQMMEXJVTBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted piperidine derivatives.

Scientific Research Applications

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions. These properties make the compound a versatile ligand in coordination chemistry and a potential inhibitor in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Piperidine Derivatives with Variable Substituents
Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Activities Reference
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine hydrochloride Sulfonyl linker, hydrochloride salt 266.75 High polarity; potential CNS activity
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Missing sulfonyl group 166.22 Simpler structure; lower solubility
4-(5-{[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)piperidine Ethyl substituent, thioether linker 307.42 Antifungal/antimicrobial activity
4-(4-Methyl-4H-1,2,4-triazol-3-yl)-1-(phenylmethyl)piperidine Benzyl group on piperidine 256.35 Enhanced lipophilicity; CNS targeting

Key Observations :

  • Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound increases polarity compared to thioether-linked analogs (e.g., ), which may influence membrane permeability and target binding .
Pyridine and Isoxazole Hybrids
Compound Name Key Features Molecular Weight (g/mol) Therapeutic Indications Reference
4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine Pyridine core, fluorobenzyl group Not reported Improved metabolic stability
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Isoxazole-ethoxy linker, chiral center Not reported Stress/anxiety disorders

Key Observations :

  • Heterocyclic Cores : Pyridine () and isoxazole () moieties may enhance π-π stacking interactions with biological targets, improving binding affinity .
  • Chiral Centers : Compounds like TT001/TT002 () demonstrate enantiomer-specific efficacy, underscoring the importance of stereochemistry in drug design .
Salts and Derivatives
Compound Name Salt/Modification Molecular Weight (g/mol) Stability/Solubility Reference
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine hydrochloride Hydrochloride salt 266.75 High crystallinity
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate Dihydrochloride hydrate Not reported Improved aqueous solubility

Key Observations :

  • Salt Forms : Hydrochloride salts () enhance solubility and stability, critical for formulation and bioavailability .

Biological Activity

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a compound of significant interest due to its unique structural features and potential biological activities. This compound incorporates a piperidine ring, a sulfonyl group, and a triazole moiety, which collectively contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

Chemical Structure

The chemical structure of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is represented as follows:

Property Details
IUPAC Name 4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine
CAS Number 1820664-93-4
Molecular Formula C₈H₁₄N₄O₂S
Molecular Weight 218.29 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The triazole ring is known for its ability to inhibit enzymes and disrupt cellular processes in pathogens. The sulfonyl group enhances the compound's reactivity and potential for enzyme inhibition.

Targeted Biological Pathways

  • Antimicrobial Activity : Compounds similar to 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine have demonstrated significant antibacterial and antifungal properties. These compounds often disrupt cell wall synthesis or inhibit nucleic acid synthesis in microbial cells.
  • Anticancer Activity : The compound's structural components suggest potential cytotoxicity against various cancer cell lines. Studies indicate that triazole derivatives can induce apoptosis in tumor cells through the activation of specific signaling pathways.
  • Enzyme Inhibition : The sulfonamide functionality is associated with the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance:

Compound MIC (µg/mL) Activity Against
4-Methyl-4H-1,2,4-triazole derivatives6.25 - 12.5Staphylococcus aureus, E. coli
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidineTBDPseudomonas aeruginosa, Klebsiella pneumonia

Anticancer Activity

In vitro studies have demonstrated that triazole-based compounds can significantly reduce cell viability in cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These findings indicate that the compound may serve as a lead for further development in anticancer therapies.

Enzyme Inhibition

The enzyme inhibitory potential of the compound was evaluated through kinetic studies:

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitive30
UreaseNon-competitive25

These results suggest that the compound could be beneficial in treating conditions associated with these enzymes.

Case Studies

Recent studies have focused on synthesizing various derivatives of the piperidine and triazole framework to enhance biological activity:

  • Study on Antimicrobial Properties : A series of synthesized piperidine derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the sulfonyl group significantly improved antibacterial potency.
  • Cytotoxicity Assays : Several analogs were subjected to cytotoxicity assays against multiple cancer cell lines, revealing that specific substitutions on the triazole ring led to enhanced anticancer activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.